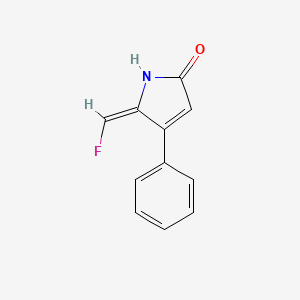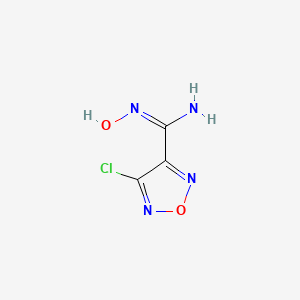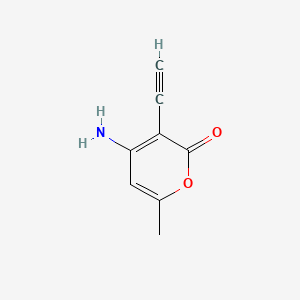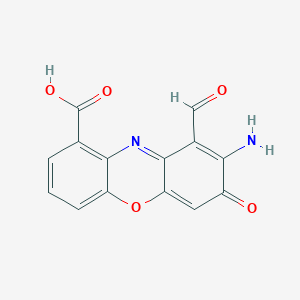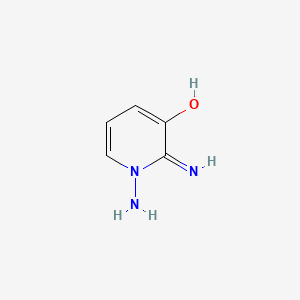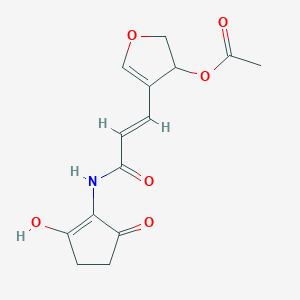
Reductoimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reductiomycin is a novel antibiotic compound originally isolated from the culture broth of Streptomyces griseorubiginosus. It exhibits a unique chemical structure characterized by a strong intramolecular hydrogen bond. The molecular formula of reductiomycin is C14H15O6N, and it has been shown to possess antiviral, antifungal, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of reductiomycin involves several steps, including fermentation, isolation, and purification. The initial fermentation is carried out using Streptomyces griseorubiginosus in a nutrient-rich medium. The compound is then isolated from the culture broth through solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of reductiomycin follows a similar process but on a larger scale. The fermentation is conducted in bioreactors, and the isolation involves large-scale chromatography and crystallization techniques to obtain pure reductiomycin .
Análisis De Reacciones Químicas
Types of Reactions: Reductiomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily loses acetic acid (CH3COOH) when heated, indicating its susceptibility to thermal decomposition .
Common Reagents and Conditions:
Oxidation: Reductiomycin can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include deacetylated reductiomycin and various oxidized derivatives .
Aplicaciones Científicas De Investigación
Reductiomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying intramolecular hydrogen bonding and its effects on chemical reactivity.
Biology: Reductiomycin’s antibacterial and antifungal properties make it a valuable tool for studying microbial resistance and developing new antibiotics.
Medicine: Its antiviral activity is being explored for potential therapeutic applications in treating viral infections.
Industry: Reductiomycin is used in the development of new antimicrobial agents and as a reference standard in quality control processes
Mecanismo De Acción
Reductiomycin exerts its effects primarily through its interaction with DNA. It binds irreversibly to nucleic acid strands, forming free radicals that cause breaks in the DNA. This inhibits the replication and transcription processes within cells, leading to cell death. The compound’s unique structure, including its diketone and carbinolamine moieties, plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Actinomycin: Another antibiotic that binds to DNA and inhibits transcription.
Mitomycin: Known for its ability to cross-link DNA, leading to inhibition of DNA synthesis.
Bleomycin: Causes breaks in DNA strands through the formation of free radicals.
Uniqueness of Reductiomycin: Reductiomycin is unique due to its strong intramolecular hydrogen bond and its specific interaction with DNA. Unlike other antibiotics, it forms a Schiff base linkage with DNA, which is crucial for its biological activity .
Propiedades
Fórmula molecular |
C14H15NO6 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-3-yl] acetate |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-12-7-20-6-9(12)2-5-13(19)15-14-10(17)3-4-11(14)18/h2,5-6,12,17H,3-4,7H2,1H3,(H,15,19)/b5-2+ |
Clave InChI |
SMRZUCOYVJWDII-GORDUTHDSA-N |
SMILES isomérico |
CC(=O)OC1COC=C1/C=C/C(=O)NC2=C(CCC2=O)O |
SMILES canónico |
CC(=O)OC1COC=C1C=CC(=O)NC2=C(CCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


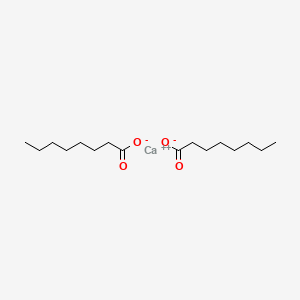
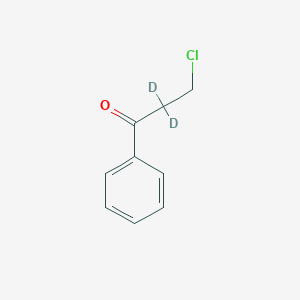
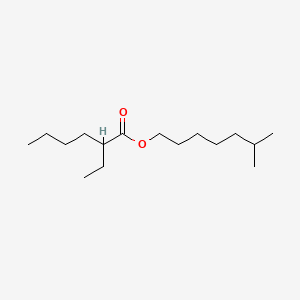
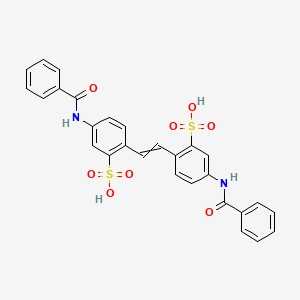

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
